molecular formula C14H19N3O5S2 B2739282 4-((furan-2-ylmethyl)sulfonyl)-1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidine CAS No. 1448030-79-2

4-((furan-2-ylmethyl)sulfonyl)-1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidine

Cat. No.: B2739282
CAS No.: 1448030-79-2
M. Wt: 373.44
InChI Key: BZPCERFRVBCCSX-UHFFFAOYSA-N
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Description

“4-((furan-2-ylmethyl)sulfonyl)-1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidine” is a complex organic compound that features a piperidine ring substituted with furan and imidazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-((furan-2-ylmethyl)sulfonyl)-1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidine” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the furan-2-ylmethyl sulfonyl group: This can be achieved by reacting furan-2-ylmethanol with a sulfonyl chloride in the presence of a base.

    Formation of the 1-methyl-1H-imidazol-4-yl sulfonyl group: This involves the reaction of 1-methylimidazole with a sulfonyl chloride.

    Coupling with piperidine: The final step involves coupling the two sulfonyl groups with piperidine under suitable conditions, such as using a coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

“4-((furan-2-ylmethyl)sulfonyl)-1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidine” can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The sulfonyl groups can be reduced to thiols.

    Substitution: The imidazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones and sulfoxides.

    Reduction: Thiols and secondary amines.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for drug development, particularly for targeting enzymes or receptors.

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

    Material Science: As a building block for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of “4-((furan-2-ylmethyl)sulfonyl)-1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidine” would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-((furan-2-ylmethyl)sulfonyl)piperidine
  • 1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidine
  • 4-((furan-2-ylmethyl)sulfonyl)-1-(sulfonyl)piperidine

Uniqueness

“4-((furan-2-ylmethyl)sulfonyl)-1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidine” is unique due to the presence of both furan and imidazole groups, which can impart distinct chemical and biological properties. This dual functionality can enhance its versatility in various applications compared to similar compounds with only one of these groups.

Biological Activity

The compound 4-((furan-2-ylmethyl)sulfonyl)-1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidine is a synthetic organic molecule that features a piperidine core substituted with sulfonyl groups derived from furan and imidazole. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial, enzyme inhibition, and possible anticancer properties.

Chemical Structure and Properties

The molecular formula of the compound is C20H22N2O4SC_{20}H_{22}N_2O_4S with a molecular weight of 386.47 g/mol. The structure consists of a piperidine ring with two sulfonyl substituents, which are critical for its biological activity.

PropertyValue
Molecular FormulaC20H22N2O4S
Molecular Weight386.47 g/mol
Purity~95%

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the furan-2-ylmethyl sulfonyl group : Achieved by reacting furan-2-ylmethanol with a sulfonyl chloride in the presence of a base.
  • Formation of the 1-methyl-1H-imidazol-4-yl sulfonyl group : Involves the reaction of 1-methylimidazole with a sulfonyl chloride.
  • Coupling with piperidine : This final step couples the two sulfonyl groups with piperidine using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) .

Antibacterial Activity

Research indicates that compounds with similar structures have demonstrated significant antibacterial effects. For instance, studies on related piperidine derivatives have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The presence of sulfonamide moieties often enhances antibacterial potency due to their ability to inhibit bacterial enzymes.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is notable, particularly against acetylcholinesterase (AChE) and urease. Inhibition studies have reported IC50 values indicating strong activity against these enzymes, which are crucial targets in treating conditions like Alzheimer’s disease and urinary infections .

Anticancer Potential

Recent investigations into compounds with similar structural motifs suggest potential anticancer properties. For example, docking studies have indicated interactions with cancer-related enzymes, positioning these compounds as candidates for further development in cancer therapy .

Case Studies

  • Antibacterial Screening : A study evaluated several piperidine derivatives for antibacterial activity, revealing that those containing sulfonamide groups exhibited significant inhibition against E. coli and Pseudomonas aeruginosa . The mechanism was attributed to the disruption of bacterial metabolic processes.
  • Enzyme Inhibition : A series of synthesized compounds were tested for AChE inhibition, showing promising results with several derivatives achieving IC50 values below 5 µM, indicating high potency .
  • In Silico Studies : Molecular docking simulations for related compounds demonstrated favorable binding affinities to target proteins involved in cancer progression, suggesting that modifications to the piperidine structure could enhance therapeutic efficacy .

Properties

IUPAC Name

4-(furan-2-ylmethylsulfonyl)-1-(1-methylimidazol-4-yl)sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O5S2/c1-16-9-14(15-11-16)24(20,21)17-6-4-13(5-7-17)23(18,19)10-12-3-2-8-22-12/h2-3,8-9,11,13H,4-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZPCERFRVBCCSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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